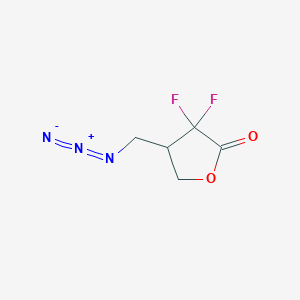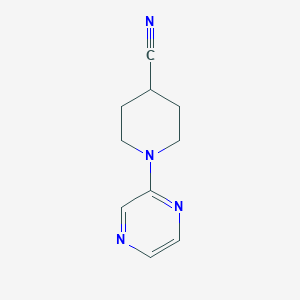
2-Bromo-4-nitrobenzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-nitrobenzene-1,3-diol is an organic compound with the molecular formula C6H4BrNO4 It is characterized by the presence of bromine and nitro functional groups attached to a benzene ring, along with two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-nitrobenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-bromo-1,3-dihydroxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .
化学反应分析
Types of Reactions
2-Bromo-4-nitrobenzene-1,3-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the bromine atom with other nucleophiles.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium can reduce the nitro group to an amino group.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the hydroxyl groups.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing bromine with an alkoxy group forms an ether.
Reduction: The major product is 2-amino-4-nitrobenzene-1,3-diol.
Oxidation: Oxidation of hydroxyl groups can lead to the formation of quinones.
科学研究应用
2-Bromo-4-nitrobenzene-1,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Bromo-4-nitrobenzene-1,3-diol involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules .
相似化合物的比较
Similar Compounds
1-Bromo-4-nitrobenzene: Similar structure but lacks the hydroxyl groups.
4-Nitrobenzene-1,3-diol: Lacks the bromine atom.
2-Bromo-1,3-dihydroxybenzene: Lacks the nitro group.
Uniqueness
2-Bromo-4-nitrobenzene-1,3-diol is unique due to the presence of both bromine and nitro groups along with hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .
属性
IUPAC Name |
2-bromo-4-nitrobenzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO4/c7-5-4(9)2-1-3(6(5)10)8(11)12/h1-2,9-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZPILPWQWFMNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-Fluoro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7971974.png)

![cis-8-(Benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one](/img/structure/B7971999.png)
![tert-butyl 4-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B7972002.png)







![2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetate](/img/structure/B7972055.png)
![2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B7972056.png)
